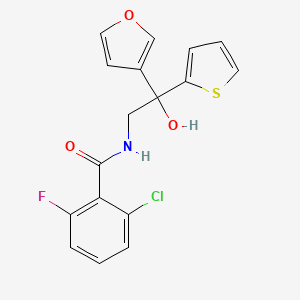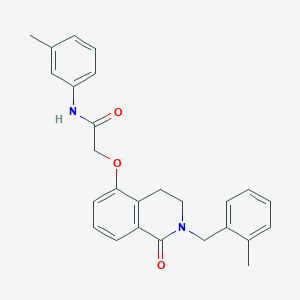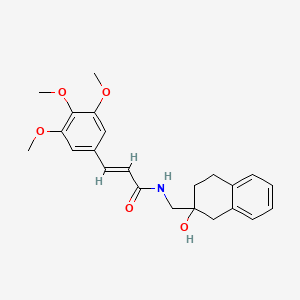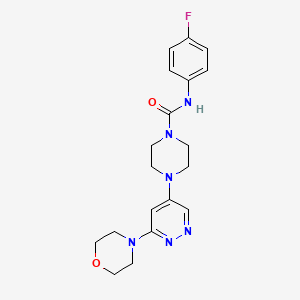![molecular formula C10H17F2NO5 B2622646 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate CAS No. 1807939-05-4](/img/structure/B2622646.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate is a chemical compound used in scientific research. It is a prodrug of a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl group, which is commonly used in organic chemistry as a protecting group for amines . Therefore, the primary targets of this compound could be amine-containing molecules in the system where it is applied.
Mode of Action
The compound might interact with its targets (amine-containing molecules) by forming a covalent bond through a reaction between the carbonyl group of the tert-butoxycarbonyl and the amine group of the target molecule . This can protect the amine group from further reactions.
Biochemical Pathways
The compound, by acting as a protecting group for amines, could affect various biochemical pathways that involve amine-containing molecules. The exact pathways would depend on the specific biological context .
Pharmacokinetics
The ADME properties of the compound would depend on various factors such as its size, polarity, and the presence of functional groups. The tert-butoxycarbonyl group might increase the compound’s lipophilicity, potentially enhancing its absorption and distribution .
Result of Action
The primary molecular effect of the compound’s action would be the protection of amine groups in target molecules, preventing them from undergoing further reactions. This could have various downstream cellular effects depending on the role of the target molecules .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action. For example, acidic conditions might lead to the removal of the tert-butoxycarbonyl protecting group .
Advantages and Limitations for Lab Experiments
Methyl (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate is a useful tool for studying the role of DPP-4 in glucose metabolism. Its advantages include its potency as a DPP-4 inhibitor, its ability to increase insulin secretion and reduce blood glucose levels, and its ability to improve glucose tolerance and insulin sensitivity in animal models.
One limitation of the compound is that it is a prodrug and must be converted to its active form in the body. This can make it difficult to study the compound's effects in vitro. Additionally, the compound's effects may vary depending on the animal model used, and more research is needed to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for research on methyl (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate. One area of research is the development of more potent and selective DPP-4 inhibitors based on the compound's structure. Another area of research is the investigation of the compound's effects on other metabolic pathways and its potential use in the treatment of other metabolic disorders.
Research is also needed to better understand the compound's mechanism of action and its effects on different animal models. Finally, more research is needed to determine the optimal dosing and administration of the compound for use in scientific research.
Synthesis Methods
Methyl (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate is synthesized using a multi-step process. The first step involves the reaction of tert-butyl 2-oxo-3-oxetanecarboxylate with difluoromethoxy lithium in the presence of a base. This reaction produces tert-butyl 2-oxo-3-(difluoromethoxy)oxetanecarboxylate, which is then reacted with ammonia to produce the corresponding amide.
The amide is then reacted with methyl chloroformate in the presence of a base to produce the methyl ester. Finally, the tert-butoxycarbonyl protecting group is removed using an acid catalyst to yield the final product, methyl (this compound)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate.
Scientific Research Applications
Methyl (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate is used in scientific research as a tool to study the role of DPP-4 in glucose metabolism. DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes, and the compound is a prodrug of a potent DPP-4 inhibitor.
properties
IUPAC Name |
methyl (2S)-3-(difluoromethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO5/c1-10(2,3)18-9(15)13-6(7(14)16-4)5-17-8(11)12/h6,8H,5H2,1-4H3,(H,13,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJCIWFHDXVDA-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2622564.png)




![2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2622575.png)

![(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2622577.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2622578.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)

